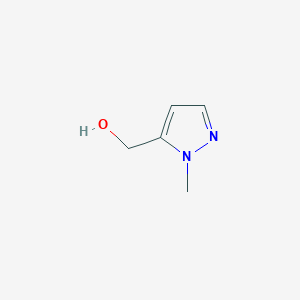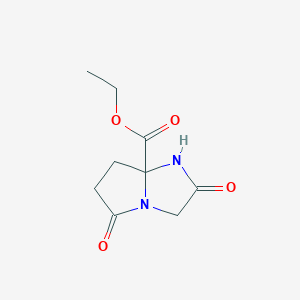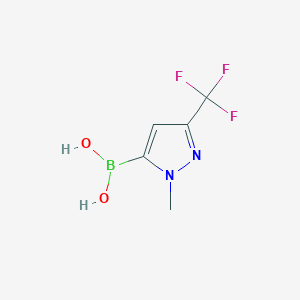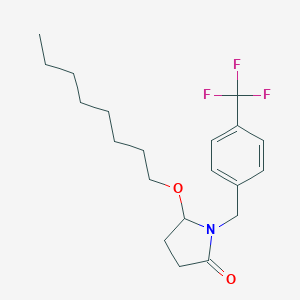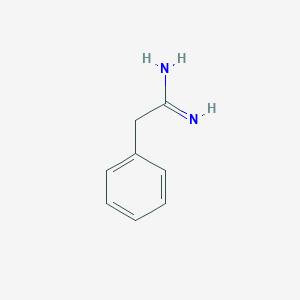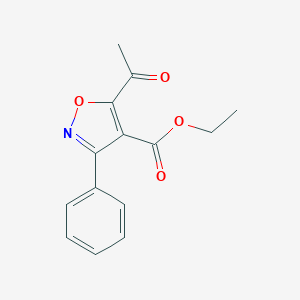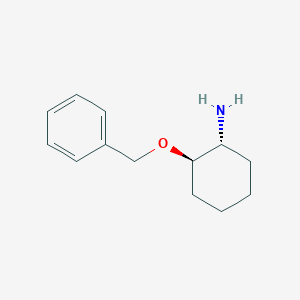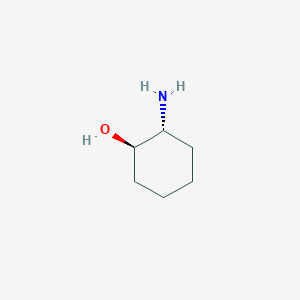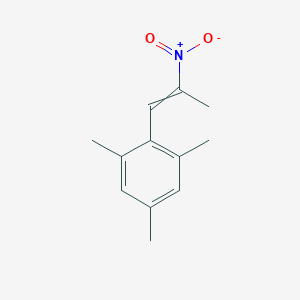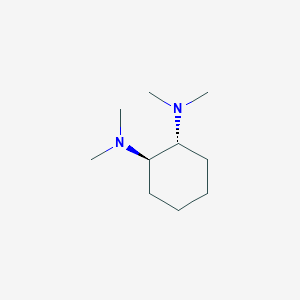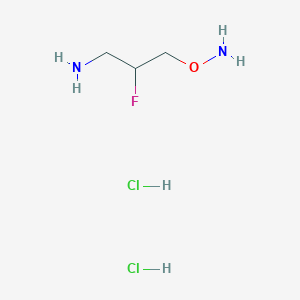
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride, also known as AFPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AFPA is a derivative of the amino acid proline and is used in the synthesis of various compounds.
Applications De Recherche Scientifique
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the development of anticancer drugs. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been shown to inhibit the activity of the enzyme pyridoxal kinase, which is involved in the metabolism of vitamin B6. This inhibition leads to a decrease in the levels of vitamin B6 in the cell, which can have a variety of effects on cellular processes.
Effets Biochimiques Et Physiologiques
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been shown to have anti-inflammatory effects. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride is also stable under a variety of conditions, making it suitable for use in a wide range of experiments. However, (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride can also be toxic at high concentrations, which can limit its use in certain cell-based assays.
Orientations Futures
There are several potential future directions for research on (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride. One area of research is in the development of new anticancer therapies. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has shown promise as a potential lead compound for the development of new cancer drugs. Another area of research is in the development of new neuroprotective therapies. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been shown to have neuroprotective effects in vitro and in vivo, making it a potential candidate for the development of new treatments for neurodegenerative diseases. Finally, (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride could be studied for its potential use in the treatment of other diseases, such as inflammatory diseases and metabolic disorders.
Conclusion:
In conclusion, (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been studied for its potential use in the development of new anticancer and neuroprotective therapies. (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has several advantages as a research tool, including its ease of synthesis and stability. However, (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride also has some limitations, including its toxicity at high concentrations. Future research on (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride could lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride can be synthesized through a series of chemical reactions. The first step involves the conversion of proline to 3-bromo-2-fluoropropionic acid, which is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced to (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride using sodium borohydride. The final product is obtained as a dihydrochloride salt.
Propriétés
Numéro CAS |
139526-94-6 |
|---|---|
Nom du produit |
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride |
Formule moléculaire |
C3H11Cl2FN2O |
Poids moléculaire |
181.03 g/mol |
Nom IUPAC |
O-(3-amino-2-fluoropropyl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C3H9FN2O.2ClH/c4-3(1-5)2-7-6;;/h3H,1-2,5-6H2;2*1H |
Clé InChI |
KZCFCFDOYOJTOF-UHFFFAOYSA-N |
SMILES |
C(C(CON)F)N.Cl.Cl |
SMILES canonique |
C(C(CON)F)N.Cl.Cl |
Synonymes |
(+)(-)-3-(aminooxy)-2-fluoropropanamine dihydrochloride 3-(aminooxy)-2-fluoropropanamine 3-AFPA 3-aminooxy-2-fluoro-1-propanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



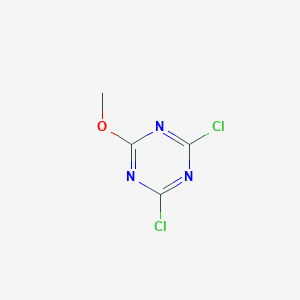
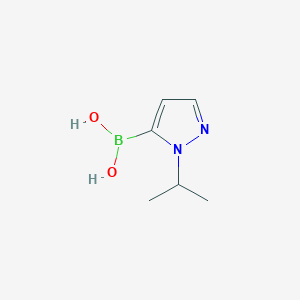
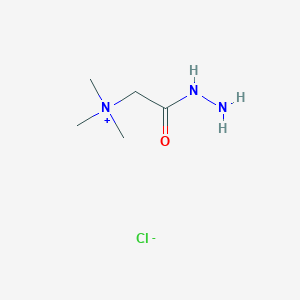
![2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one](/img/structure/B150834.png)
